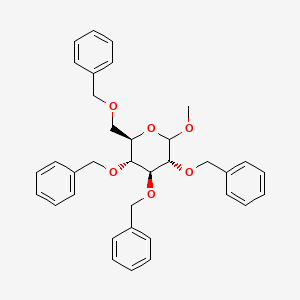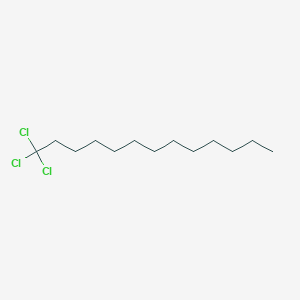
2-(2-Methylcyclopropyl)furan
Übersicht
Beschreibung
“2-(2-Methylcyclopropyl)furan” is a chemical compound with the molecular formula C8H10O and a molecular weight of 122.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-(2-Methylcyclopropyl)furan can be achieved through the hydrogenation of 2-(2-methylcyclopropyl)- and 2-(2-cyclopropylcyclopropyl)-furans at 150° in a flow system in the presence of a 13 − palladized charcoal catalyst . This process results in the formation of 2-butyl- and 2-hexyl-tetrahydro furans . Another method involves a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones .Molecular Structure Analysis
The molecular structure of 2-(2-Methylcyclopropyl)furan consists of a furan ring with a 2-methylcyclopropyl group attached .Chemical Reactions Analysis
Under certain conditions, the hydrogenation of the furan nucleus in the bi- and tri-cyclic systems goes just as smoothly as in the case of simple alkylfurans, but it is accompanied by the opening of the cyclopropane ring with simultaneous addition of hydrogen at the place of rupture .Physical And Chemical Properties Analysis
2-(2-Methylcyclopropyl)furan is a liquid at room temperature. It has a predicted melting point of -24.5° C and a predicted boiling point of 153.9° C at 760 mmHg. Its density is predicted to be 1.0 g/mL, and it has a predicted refractive index of n 20D 1.50 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including “2-(2-Methylcyclopropyl)furan”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds with distinct mechanisms of action .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Epoxy Resins
Furan derivatives, including “2-(2-Methylcyclopropyl)furan”, have been used in the synthesis of epoxy resins . These resins are produced from bio-renewable monomers with low toxicity, making them more sustainable .
Replacement of Phthalic Moieties
Furan derivatives can replace phthalic moieties in polyethylene terephthalate . This is part of a broader effort to produce more sustainable polymers .
Hydrogenation
The hydrogenation of “2-(2-Methylcyclopropyl)furan” results in the formation of 2-butyl-tetrahydro furans . This process is carried out in the presence of a palladized charcoal catalyst .
Wirkmechanismus
Target of Action
Furan derivatives are known to have a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It has been reported that the hydrogenation of 2-(2-methylcyclopropyl)furan under certain conditions leads to the formation of 2-butyl- and 2-hexyl-tetrahydro furans . This process involves the opening of the cyclopropane ring with simultaneous addition of hydrogen at the place of rupture .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes
Result of Action
The transformation of the compound under hydrogenation conditions suggests that it may undergo significant structural changes that could potentially influence its biological activity .
Action Environment
The compound’s transformation under specific conditions suggests that its activity may be influenced by factors such as temperature and the presence of a catalyst .
Eigenschaften
IUPAC Name |
2-(2-methylcyclopropyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-5-7(6)8-3-2-4-9-8/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFCFZEGVKNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309190 | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylcyclopropyl)furan | |
CAS RN |
39763-88-7 | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39763-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B3433520.png)










